molecular formula C10H14FNO B1449208 4-(3-Fluoropropoxy)-2-methylaniline CAS No. 1522930-44-4

4-(3-Fluoropropoxy)-2-methylaniline

Cat. No.: B1449208
CAS No.: 1522930-44-4
M. Wt: 183.22 g/mol
InChI Key: RIQHDJZWRHWUBK-UHFFFAOYSA-N
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Description

4-(3-Fluoropropoxy)-2-methylaniline is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of a fluoropropoxy group attached to the benzene ring, along with a methyl group and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Fluoropropoxy)-2-methylaniline typically involves the following steps:

    Starting Material: The synthesis begins with 2-methylaniline as the starting material.

    Fluoropropylation: The 2-methylaniline undergoes a nucleophilic substitution reaction with 3-fluoropropyl bromide in the presence of a base such as potassium carbonate. This step introduces the fluoropropoxy group to the benzene ring.

    Purification: The resulting product is purified using standard techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(3-Fluoropropoxy)-2-methylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group or reduce other functional groups present in the molecule.

    Substitution: The compound can participate in electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or alkylating agents can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted aniline derivatives.

Scientific Research Applications

4-(3-Fluoropropoxy)-2-methylaniline has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block for various chemical reactions.

    Biology: The compound can be used in the study of enzyme interactions and as a probe for investigating biological pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(3-Fluoropropoxy)-2-methylaniline involves its interaction with specific molecular targets and pathways. The fluoropropoxy group can enhance the compound’s ability to interact with biological membranes and proteins, potentially affecting enzyme activity and signal transduction pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Fluoropropoxy)phenylmethanol
  • 4-(3-Fluoropropoxy)-3,5-dimethoxyphenethylamine
  • 4-(3-Fluoropropoxy)benzaldehyde

Uniqueness

4-(3-Fluoropropoxy)-2-methylaniline is unique due to the presence of both the fluoropropoxy and methyl groups on the benzene ring. This combination of functional groups imparts distinct chemical properties, such as increased lipophilicity and potential for specific biological interactions, making it valuable for various research and industrial applications.

Properties

IUPAC Name

4-(3-fluoropropoxy)-2-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FNO/c1-8-7-9(3-4-10(8)12)13-6-2-5-11/h3-4,7H,2,5-6,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIQHDJZWRHWUBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCCCF)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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